molecular formula C10H15NO2 B14709046 Benzene-1,2-diol, 4-(2-ethylaminoethyl)- CAS No. 21581-33-9

Benzene-1,2-diol, 4-(2-ethylaminoethyl)-

Cat. No.: B14709046
CAS No.: 21581-33-9
M. Wt: 181.23 g/mol
InChI Key: ZRNSCURSJJRPGN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- typically involves the alkylation of catechol (benzene-1,2-diol) with an ethylaminoethyl group. One common method is the reaction of catechol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diol, 4-(2-ethylaminoethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form catechol derivatives using reducing agents such as sodium borohydride.

    Substitution: The ethylaminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Catechol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene-1,2-diol, 4-(2-ethylaminoethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly its role as a dopamine analog.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to dopamine.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- involves its interaction with dopamine receptors in the brain. As a dopamine analog, it can bind to these receptors and mimic the effects of dopamine, influencing neurotransmission and potentially altering mood, cognition, and motor control. The compound may also interact with other molecular targets and pathways involved in neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar structure but lacking the ethylaminoethyl group.

    Norepinephrine: Another neurotransmitter with a similar catechol structure.

    Epinephrine: A hormone and neurotransmitter with a similar catechol structure.

Uniqueness

Benzene-1,2-diol, 4-(2-ethylaminoethyl)- is unique due to the presence of the ethylaminoethyl group, which may confer different pharmacological properties compared to dopamine and other catecholamines. This structural modification can influence its binding affinity to receptors and its overall biological activity.

Properties

CAS No.

21581-33-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-[2-(ethylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C10H15NO2/c1-2-11-6-5-8-3-4-9(12)10(13)7-8/h3-4,7,11-13H,2,5-6H2,1H3

InChI Key

ZRNSCURSJJRPGN-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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